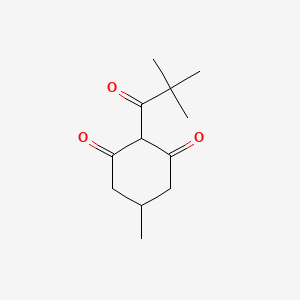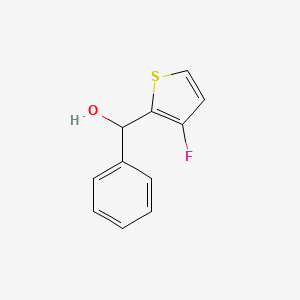
(3-Fluorothiophen-2-yl)(phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluorothiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C11H9FOS It consists of a fluorinated thiophene ring attached to a phenyl group via a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (3-Fluorothiophen-2-yl)(phenyl)methanol involves the use of Grignard reagents. The Grignard reaction is a well-known method for forming carbon-carbon bonds by reacting an organomagnesium halide with a carbonyl compound. In this case, a Grignard reagent derived from 3-fluorothiophene can be reacted with benzaldehyde to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification and crystallization to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
(3-Fluorothiophen-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under appropriate conditions.
Major Products Formed
Oxidation: The major products are typically ketones or aldehydes.
Reduction: The major products are alcohols or hydrocarbons.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
(3-Fluorothiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes or as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Fluorothiophen-2-yl)(phenyl)methanol depends on its specific applicationThe pathways involved can vary widely depending on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(4-Chloro-3-fluorothiophen-2-yl)(phenyl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
(3-Fluoro-2-methylphenyl)(thiophen-2-yl)methanol: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
(3-Fluorothiophen-2-yl)(phenyl)methanol is unique due to the presence of both a fluorinated thiophene ring and a phenyl group, which can impart distinct chemical and physical properties. These features make it a valuable compound for various research applications, offering unique reactivity and potential for functionalization .
Properties
Molecular Formula |
C11H9FOS |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
(3-fluorothiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C11H9FOS/c12-9-6-7-14-11(9)10(13)8-4-2-1-3-5-8/h1-7,10,13H |
InChI Key |
ZLYQDNWOOCVXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CS2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


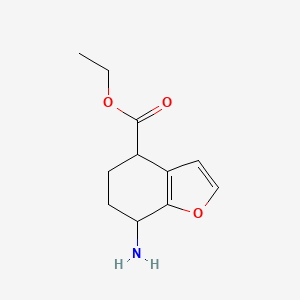
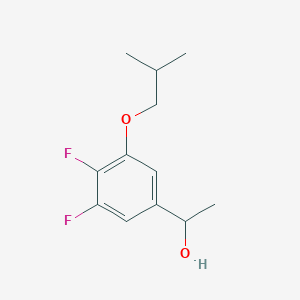
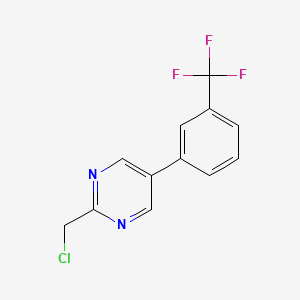
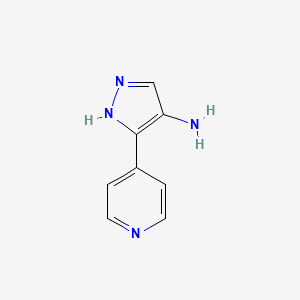
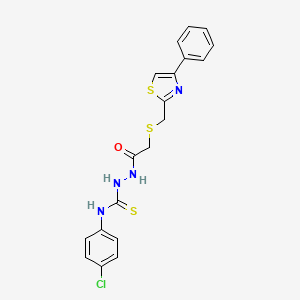
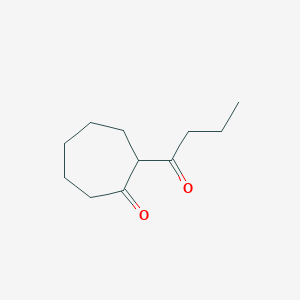
![(4Z)-4-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,5-dione](/img/structure/B13082039.png)
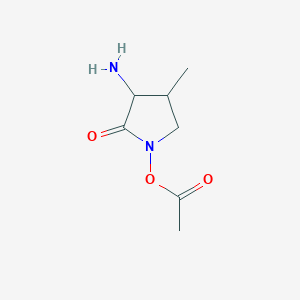
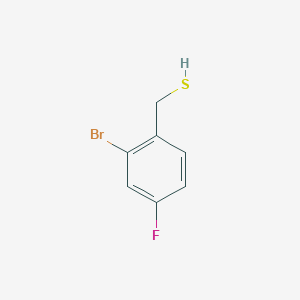
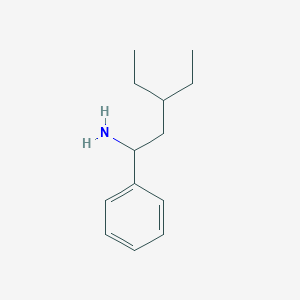
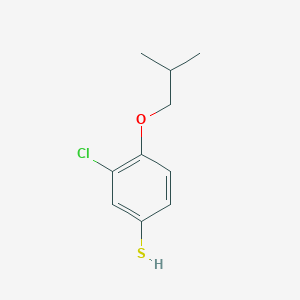
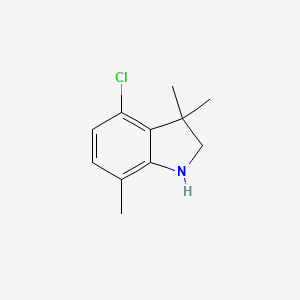
![2-Ethyl-1-oxa-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13082083.png)
